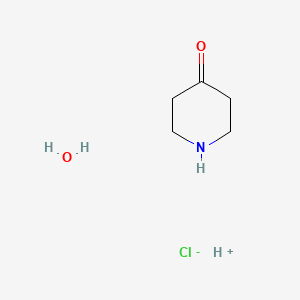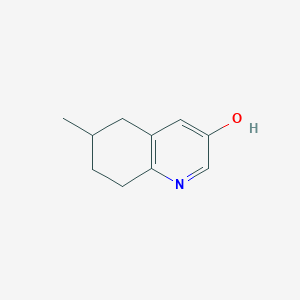
6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol is an organic compound with the molecular formula C10H13NO. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of 6-Methylquinoline-3-carbaldehyde using a reducing agent like sodium borohydride (NaBH4) in the presence of a solvent such as ethanol .
Industrial Production Methods
the compound can be synthesized on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully hydrogenated quinoline compounds.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinolin-3-ol: Lacks the methyl group at the 6th position.
3-Methylquinoline: Lacks the tetrahydro structure.
6-Methylquinoline: Lacks the hydroxyl group at the 3rd position.
Uniqueness
6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
6-methyl-5,6,7,8-tetrahydroquinolin-3-ol |
InChI |
InChI=1S/C10H13NO/c1-7-2-3-10-8(4-7)5-9(12)6-11-10/h5-7,12H,2-4H2,1H3 |
InChI Key |
PHWQVAUZZXDWBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C=C(C=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,6R)-Spiro[4.4]nonane-1,6-diamine](/img/structure/B11920468.png)
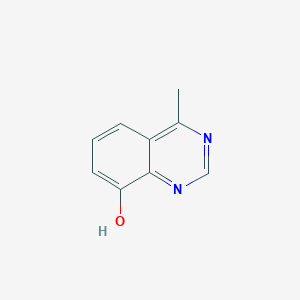

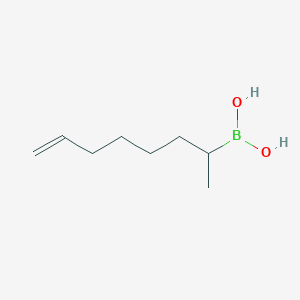
![2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11920490.png)
![7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine](/img/structure/B11920494.png)
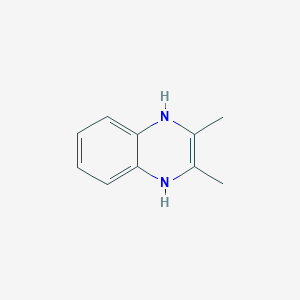
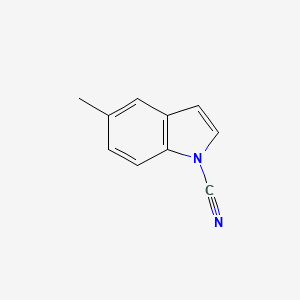
![4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B11920517.png)

![Spiro[3.6]decan-1-one](/img/structure/B11920527.png)
![(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11920539.png)
